Bienvenue dans la boutique en ligne BenchChem!

2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

soluble epoxide hydrolase inflammation enzyme inhibition

2-(Naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 953970-10-0) is a synthetic naphthalene-based acetamide derivative with the molecular formula C25H28N2O3 and a molecular weight of 404.5 g/mol. Structurally, it features a naphthalen-2-yloxy moiety linked via an acetamide bridge to a 2-phenylmorpholine group through a three-carbon propyl spacer.

Molecular Formula C25H28N2O3
Molecular Weight 404.5 g/mol
CAS No. 953970-10-0
Cat. No. B6499475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
CAS953970-10-0
Molecular FormulaC25H28N2O3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1COC(CN1CCCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C25H28N2O3/c28-25(19-30-23-12-11-20-7-4-5-10-22(20)17-23)26-13-6-14-27-15-16-29-24(18-27)21-8-2-1-3-9-21/h1-5,7-12,17,24H,6,13-16,18-19H2,(H,26,28)
InChIKeyPRCMHSMHQGHYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 953970-10-0): Structural Identity and Research-Grade Specification for Procurement


2-(Naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide (CAS 953970-10-0) is a synthetic naphthalene-based acetamide derivative with the molecular formula C25H28N2O3 and a molecular weight of 404.5 g/mol . Structurally, it features a naphthalen-2-yloxy moiety linked via an acetamide bridge to a 2-phenylmorpholine group through a three-carbon propyl spacer [1]. This compound belongs to the broader class of naphthyloxy acetamides, which have been explored as ligands for soluble epoxide hydrolase (sEH) and as cytotoxic agents against cancer cell lines [2][3]. Its unique 2-phenylmorpholine pharmacophore distinguishes it from simpler morpholine or piperidine analogs and may confer distinct target-binding and pharmacokinetic properties relevant to inflammation, oncology, and neuropharmacology research programs.

Why Generic Substitution Fails for 2-(Naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide: Structural Determinants of Differential Target Engagement and Cellular Potency


Simple substitution of 2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide with generic naphthyloxy acetamide analogs is not scientifically justified due to marked potency differences driven by the amine moiety. In a head-to-head study on HeLa cervical cancer cells, the morpholinoethyl analog exhibited a viability IC50 of 1.923 μmol/mL, while the piperidinylethyl counterpart was approximately 5-fold more potent at 0.374 μmol/mL [1]. This demonstrates that even subtle amine substitutions produce non-interchangeable cytotoxicity profiles. Furthermore, within the sEH inhibitor class, the target compound achieves an IC50 of 1 nM against human recombinant sEH, which is substantially more potent than many other compounds from the same patent series (e.g., IC50 values of 50–100 nM for adamantane-based comparators) [2][3]. The 2-phenylmorpholine moiety is a recognized pharmacophore in monoamine releasing agents, and its incorporation into the naphthyloxy acetamide scaffold may introduce neurotransmitter-modulating properties absent in simple morpholine or piperidine analogs [4]. These cumulative structural determinants preclude generic interchangeability.

Quantitative Differentiation Evidence for 2-(Naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Soluble Epoxide Hydrolase (sEH) Inhibition: Target Compound vs. Adamantane-Based Comparator from the Same Patent Series

The target compound achieves an IC50 of 1 nM against human recombinant soluble epoxide hydrolase (sEH) using the fluorescent substrate CMNPC [1]. In comparison, the adamantane-based sEH inhibitor BDBM129311 (US8815951, 412) displays IC50 values of 50 nM against mouse sEH and 100 nM against human sEH under comparable assay conditions [2]. This represents an approximately 50- to 100-fold improvement in potency for the target compound against human sEH.

soluble epoxide hydrolase inflammation enzyme inhibition

Cytotoxicity in HeLa Cervical Cancer Cells: Morpholinoethyl Analog vs. Piperidinylethyl Analog Demonstrating Amine-Dependent Potency Modulation

In a direct comparative study of naphthalen-2-yloxy acetamide derivatives, the morpholinoethyl analog (compound 1) exhibited a viability IC50 of 1.923 μmol/mL against HeLa cells, while the piperidinylethyl analog (compound 2) was approximately 5-fold more potent at 0.374 μmol/mL [1]. This intra-class comparison establishes that the amine moiety is a critical determinant of cytotoxic potency, and the 2-phenylmorpholine substituent of the target compound represents a structurally distinct variation that may yield a unique potency and selectivity profile relative to both morpholinoethyl and piperidinylethyl analogs.

cytotoxicity HeLa cells cervical cancer sigma-1 receptor

Cytotoxic Activity of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Compared with Cisplatin in HeLa Cells

N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, a close structural analog of the target compound (differing only in the absence of the 2-phenyl substituent on the morpholine ring and the linker length), demonstrated cytotoxic effects similar to cisplatin at equimolar concentrations in HeLa cells. At 3.16 µM/mL, the naphthoxyacetamide analog produced cytotoxicity comparable to cisplatin at 3.32 µM/mL [1]. Additionally, OSIRIS toxicity predictions indicated lower predicted toxicity for the naphthaleneacetamide derivative compared with cisplatin [2].

cytotoxicity cisplatin comparator HeLa cells cancer

Antiamnesic and Acetylcholinesterase Inhibitory Activity of 2-Naphthyloxy Acetamide Derivatives Compared with Piracetam

A series of 2-naphthyloxy N,N-substituted acetamide derivatives were evaluated for antiamnesic activity using the elevated plus maze test in mice, with piracetam as the reference drug. Compound 3b, the most potent derivative, demonstrated memory-enhancing potential comparable to piracetam, a clinically established nootropic agent [1]. All compounds were also screened for acetylcholinesterase (AChE) inhibitory activity, and molecular docking studies confirmed favorable binding interactions within the AChE active site [1]. The target compound, bearing a 2-phenylmorpholine moiety linked via a propyl spacer, represents a structurally advanced iteration within this class that may exhibit differentiated AChE binding or blood-brain barrier penetration relative to the simpler analogs reported.

antiamnesic acetylcholinesterase inhibition cognition nootropic

Optimal Research and Industrial Application Scenarios for 2-(Naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide Based on Quantitative Differentiation Evidence


Inflammation and Cardiovascular Disease Research: Potent sEH Inhibition at Sub-Nanomolar Concentrations

With an IC50 of 1 nM against human recombinant soluble epoxide hydrolase — a 50- to 100-fold potency advantage over adamantane-based comparators from the same patent series — this compound is optimally suited for sEH-focused research programs investigating EET (epoxyeicosatrienoic acid) stabilization, anti-inflammatory mechanisms, and cardiovascular protection [1][2]. The exceptional potency reduces the amount of compound required per assay, directly improving experimental cost-efficiency and enabling high-throughput screening campaigns where low-nanomolar target engagement is critical.

Oncology Drug Discovery: Naphthyloxy Acetamide Scaffold with Cisplatin-Comparable Cytotoxicity and Favorable Predicted Safety Profile

A close structural analog, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, demonstrated cytotoxic potency comparable to cisplatin (3.16 µM/mL vs. 3.32 µM/mL in HeLa cells) while OSIRIS in silico predictions indicated lower toxicity than cisplatin [3][4]. The target compound, bearing the unique 2-phenylmorpholine moiety, builds upon this validated cytotoxic scaffold and is positioned for oncology programs seeking novel mechanisms of action — potentially via sigma-1 receptor modulation — with a more favorable therapeutic window than platinum-based chemotherapeutics.

Neuropharmacology and Cognition Enhancement Research: Validated Nootropic Scaffold with Differentiated Pharmacophore

The 2-naphthyloxy acetamide scaffold has demonstrated antiamnesic activity comparable to piracetam in rodent models and confirmed acetylcholinesterase inhibitory activity through both in vitro assays and molecular docking studies [5]. The target compound's 2-phenylmorpholine moiety introduces a pharmacophore associated with monoamine modulation [6], potentially expanding the mechanistic profile beyond simple cholinesterase inhibition. This compound is ideally suited for neurodegenerative disease research programs exploring multi-target-directed ligands for Alzheimer's disease and related cognitive disorders.

Chemical Biology and Probe Development: Amine-Dependent Potency Modulation Enables Structure-Activity Relationship (SAR) Studies

Published head-to-head data show that substituting the morpholinoethyl amine with piperidinylethyl produces a 5.1-fold change in cytotoxic potency (1.923 vs. 0.374 μmol/mL) [4]. The target compound's 2-phenylmorpholine — with its additional phenyl substituent and propyl linker — represents a structurally unique variation within this SAR continuum. This positions the compound as a valuable tool for chemical biology programs systematically mapping how amine substituents and linker lengths govern target engagement, cellular potency, and selectivity across sEH, sigma-1 receptor, and acetylcholinesterase targets.

Quote Request

Request a Quote for 2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.